molecular formula C6H14N2O B1342677 4-Amino-N,N-dimethylbutanamide CAS No. 87639-91-6

4-Amino-N,N-dimethylbutanamide

Cat. No. B1342677
CAS RN: 87639-91-6
M. Wt: 130.19 g/mol
InChI Key: DCKBSBDKTQHGQX-UHFFFAOYSA-N
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Description

4-Amino-N,N-dimethylbutanamide, also known as DMBA, is a chemical compound . It has a molecular formula of C6H14N2O and a molecular weight of 130.19 g/mol . The IUPAC name for this compound is 4-amino-N,N-dimethylbutanamide .


Molecular Structure Analysis

The InChI string for 4-Amino-N,N-dimethylbutanamide is InChI=1S/C6H14N2O/c1-8(2)6(9)4-3-5-7/h3-5,7H2,1-2H3 . The Canonical SMILES string is CN©C(=O)CCCN .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-N,N-dimethylbutanamide include a molecular weight of 130.19 g/mol , a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . The exact mass is 130.110613074 g/mol and the monoisotopic mass is also 130.110613074 g/mol . The topological polar surface area is 46.3 Ų .

Scientific Research Applications

Organic Building Blocks

“4-Amino-N,N-dimethylbutanamide” is considered an organic building block . Organic building blocks are small molecules which are used in the creation of more complex structures. They are the basis for creating complex organic compounds, including pharmaceuticals, agrochemicals, and polymers.

Fluorescent Organic Nanoparticles

A study has shown that “4-Amino-N,N-dimethylbutanamide” can be used to fabricate fluorescent organic nanoparticles . These nanoparticles can be used in various fields such as bioimaging, biosensing, and drug delivery.

Photophysical Studies

The compound has been used in photophysical studies . Photophysical studies involve the interaction of light with molecules and can be used to understand various properties of the molecule such as absorption, emission, and energy transfer.

Crystallographic Studies

“4-Amino-N,N-dimethylbutanamide” has been used in crystallographic studies . These studies provide detailed information about the arrangement of atoms in a crystal and can help in understanding the structure and properties of the compound.

Theoretical (DFT) Studies

The compound has been used in theoretical (DFT) studies . Density Functional Theory (DFT) is a computational quantum mechanical modelling method used in physics and chemistry to investigate the electronic structure of many-body systems.

Aggregation Behavior Studies

The aggregation behavior of “4-Amino-N,N-dimethylbutanamide” has been studied . Understanding the aggregation behavior of a compound can provide insights into its solubility, stability, and reactivity.

properties

IUPAC Name

4-amino-N,N-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8(2)6(9)4-3-5-7/h3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKBSBDKTQHGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598221
Record name 4-Amino-N,N-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N,N-dimethylbutanamide

CAS RN

87639-91-6
Record name 4-Amino-N,N-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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